1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Description
This compound, hereafter referred to by its systematic name, is a brominated pyrrolo[2,3-d]pyrimidine derivative with a urea-linked 4-tert-butylphenyl group. Its empirical formula is C₂₈H₄₀BrN₇O₄, and it has a molecular weight of 618.57 g/mol (CAS: 1561178-17-3) . The structure includes a pyrrolo[2,3-d]pyrimidine core, a sugar-like dihydroxyoxolane (tetrahydrofuran) moiety, and a propan-2-ylamino-propyl-urea side chain.
Properties
Molecular Formula |
C28H40BrN7O4 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
1-[3-[[5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea |
InChI |
InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39) |
InChI Key |
IQCKJUKAQJINMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O |
Origin of Product |
United States |
Biological Activity
The compound 1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological applications, particularly in oncology and immunology due to the presence of functional groups that interact with biological targets.
Chemical Structure
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the amino and hydroxyl groups enhances its reactivity and potential interactions with biomolecules.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on cancer cell lines and immune responses. The following sections summarize key findings regarding its biological properties.
Antitumor Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A-549 (lung cancer) and MDA-MB-231 (breast cancer). Preliminary results indicate significant cytotoxic effects:
- Mechanism of Action : The antitumor activity appears to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular investigations revealed alterations in signaling pathways associated with cell survival and death, particularly involving caspases and NFκB signaling .
Immunomodulatory Effects
- Lymphocyte Proliferation : The compound exhibited immunosuppressive properties by inhibiting phytohemagglutinin (PHA)-induced proliferation of human peripheral blood lymphocytes. At concentrations around 50 µM, significant suppression was noted, indicating potential use in autoimmune conditions .
- Cytokine Production : The compound also demonstrated effects on cytokine production, notably reducing tumor necrosis factor-alpha (TNF-α) levels in whole blood cultures. This suggests a dual role in modulating both immune responses and tumor growth .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of the compound against A-549 cells using standard MTT assays. Results indicated:
- Cytotoxicity : The compound showed a dose-dependent decrease in cell viability with an IC50 of approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: Immunosuppressive Activity
In a separate investigation into immune modulation:
- PHA-Induced Proliferation : The compound reduced lymphocyte proliferation by up to 70% at a concentration of 50 µM compared to controls.
| Treatment | Proliferation (%) |
|---|---|
| Control | 100 |
| Compound (50 µM) | 30 |
Comparison with Similar Compounds
Research Findings and Implications
- Bromine’s Role : Bromination at position 5 (vs. position 4 in Compound 27) may sterically hinder or direct binding in enzymatic pockets, as seen in brominated kinase inhibitors .
- Synthetic Challenges: Low yields in related compounds (e.g., 22% in Compound 32 ) underscore the need for novel coupling strategies to improve efficiency.
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and urea bond formation. Critical steps include:
- Pyrrolo[2,3-d]pyrimidine core formation : Bromination at the 5-position using NBS or similar reagents under controlled pH (4.0–6.0) to avoid over-bromination .
- Tetrahydrofuran ring functionalization : Coupling the brominated core to a dihydroxyoxolan moiety via Mitsunobu or SN2 reactions, requiring anhydrous conditions and catalytic DMAP .
- Urea linkage : Reacting the intermediate isocyanate with 4-tert-butylphenylamine under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .
Optimization strategies : - Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to identify side products .
Advanced: How can computational modeling predict this compound’s binding affinity to kinase targets?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR or Aurora kinases). The bromine atom’s electronegativity and the urea group’s hydrogen-bonding capacity are critical for binding .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on interactions between the tert-butylphenyl group and hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions, prioritizing residues within 4Å of the pyrrolopyrimidine core .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of bromination (δ 8.2–8.5 ppm for pyrrolopyrimidine protons) and tert-butyl group integrity (δ 1.3 ppm, singlet) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 618.57 (C₂₈H₄₀BrN₇O₄) with <2 ppm error .
- IR Spectroscopy : Identify urea C=O stretch at ~1640–1680 cm⁻¹ and hydroxyl groups (3300–3500 cm⁻¹) .
Advanced: How to resolve low yields (<30%) in the final coupling step?
Answer:
- Mechanistic analysis : Use LC-MS to detect unreacted isocyanate intermediates. Consider competing hydrolysis; employ moisture-free conditions (activated molecular sieves) .
- Alternative coupling reagents : Replace EDCl/HOBt with HATU or DMTMM for higher efficiency in polar aprotic solvents (e.g., DCE) .
- Temperature gradients : Screen 40–100°C via microwave-assisted synthesis to accelerate kinetics .
Basic: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify the tert-butylphenyl group (e.g., 4-fluorophenyl or 4-cyanophenyl) and assess bioactivity .
- Bioassays : Test kinase inhibition (IC₅₀) using ADP-Glo™ assays. Correlate substituent electronegativity (e.g., Br vs. Cl) with potency .
- LogP analysis : Measure partitioning (octanol/water) to link hydrophobicity of the pyrrolopyrimidine core to cellular uptake .
Advanced: How to address contradictory cytotoxicity results across cell lines?
Answer:
- Control experiments : Verify compound stability in cell media (e.g., RPMI vs. DMEM) via LC-MS. Degradation products may explain variability .
- Pathway enrichment analysis : Use RNA-seq to identify off-target effects (e.g., ROS activation) in sensitive vs. resistant lines .
- Metabolic profiling : Incubate with liver microsomes to assess CYP450-mediated metabolism differences .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Crystallization : Use ethanol-DMF (9:1) at 4°C to isolate the urea derivative with >95% purity .
- Flash chromatography : Employ silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient). Monitor fractions by TLC (Rf ~0.4 in 1:1 system) .
- HPLC prep-scale : Use a C18 column with isocratic 65% MeCN/0.1% formic acid for challenging separations .
Advanced: How can AI-driven platforms optimize the synthesis pathway?
Answer:
- Reaction prediction : Train a Transformer model on USPTO datasets to propose novel catalysts (e.g., Pd-NHC complexes) for C-N coupling .
- Autonomous labs : Integrate robotic liquid handlers with Bayesian optimization to screen 100+ conditions (solvent, temp) in 48 hours .
- Failure analysis : Use NLP tools to mine patents/literature for analogous synthesis bottlenecks and solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
